molecular formula C12H18O4 B1664528 12-Hydroxyjasmonic acid CAS No. 140631-27-2

12-Hydroxyjasmonic acid

Cat. No.: B1664528
CAS No.: 140631-27-2
M. Wt: 226.27 g/mol
InChI Key: RZGFUGXQKMEMOO-BSANDHCLSA-N
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Description

12-Hydroxyjasmonic acid is a derivative of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and defense responses. This compound is particularly significant in the context of plant stress responses, including wound healing and defense against herbivores and pathogens .

Scientific Research Applications

12-Hydroxyjasmonic acid has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of 12-Hydroxyjasmonic acid is the leaf-closing movement in plants, specifically in Samanea saman . This compound acts as a COI1-JAZ-independent activator , which means it operates independently of the COI1-JAZ module that is typically involved in jasmonate signaling .

Mode of Action

The mode of action of this compound involves stereospecific recognition . The nonglucosylated derivative, (−)-12-hydroxyjasmonic acid, also displays weak activity . Rapid and cell type-specific shrinkage of extensor motor cell protoplasts is selectively initiated upon treatment with (−)-LCF .

Biochemical Pathways

The biochemical pathway of this compound involves the jasmonate metabolic pathway . The first step in this pathway is the conversion of jasmonic acid to 12-oxo-phytodienoic acid (12-OPDA), which is then translocated from chloroplasts via JASSY proteins and penetrates into peroxisome via CTS channels where it is reduced to 3-oxo-2 (29 [Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC:8) . The amidohydrolases IAR3 and ILL6 contribute to jasmonoyl-isoleucine hormone turnover and generate this compound upon wounding in Arabidopsis leaves .

Result of Action

The result of the action of this compound is the induction of leaf-closing movement in plants saman and lima bean (Phaseolus lunatus) .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound induces leaf-closing movement in plants, a process that is mediated by rapid potassium fluxes initiated by the opening of potassium-permeable channels . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions that affect these channels.

Safety and Hazards

The safety data sheet of 12-Hydroxyjasmonic acid indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, immediate medical attention is required .

Future Directions

The existence of at least two separate JA signaling pathways in S. saman and that 12- O -β- d -glucopyranosyljasmonic acid exerts its leaf-closing activity through a mechanism independent of the COI1-JAZ module has been pointed out . This opens up new avenues for research into the diverse roles and mechanisms of action of jasmonates in plant physiology .

Biochemical Analysis

Biochemical Properties

12-Hydroxyjasmonic acid interacts with various enzymes and proteins. For instance, the gene AtST2a from Arabidopsis thaliana encodes a hydroxyjasmonic acid sulfotransferase that exhibits strict specificity for 11- and this compound . This interaction suggests that the hydroxylation and sulfonation reactions might be components of a pathway that inactivates excess jasmonic acid in plants .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been identified as a bioactive metabolite that induces nyctinastic leaf closure of Samanea saman . It has also been shown to cause rapid and cell type-specific shrinkage of extensor motor cell protoplasts .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been shown to exert its leaf-closing activity through a mechanism independent of the COI1-JAZ module . This suggests the existence of at least two separate jasmonic acid signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For example, the exogenous application of methyljasmonate to Arabidopsis thaliana plants led to increased levels of both metabolites, whereas treatment with this compound led to an increased level of this compound sulfate without affecting the endogenous level of jasmonic acid .

Metabolic Pathways

This compound is involved in the metabolic pathways of the plant hormone jasmonate. It is synthesized by the cytochrome P450 subclade 94 enzymes . The biosynthesis of jasmonic acid, from which this compound is derived, proceeds through the lipooxygenase-catalyzed peroxidation of linoleic acid to form 13-hydroperoxide, which is modified and cyclized to form 12-oxo-phytodienoic acid (OPDA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Hydroxyjasmonic acid can be synthesized through the hydroxylation of jasmonic acid. This process typically involves the use of cytochrome P450 enzymes, which catalyze the addition of a hydroxyl group to the jasmonic acid molecule . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.

Industrial Production Methods: This method would ensure a consistent and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxyjasmonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 12-Hydroxyjasmonic acid is unique due to its specific hydroxylation, which imparts distinct biological activities compared to its parent compound and other derivatives. This hydroxylation allows it to participate in unique signaling pathways and confer specific stress responses in plants .

Properties

IUPAC Name

2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGFUGXQKMEMOO-BSANDHCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420561
Record name 12-hydroxyjasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140631-27-2
Record name 12-hydroxyjasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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